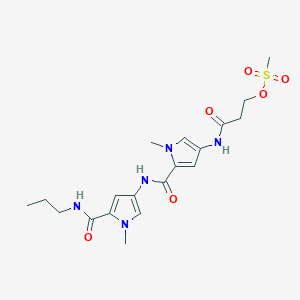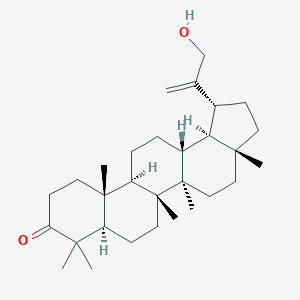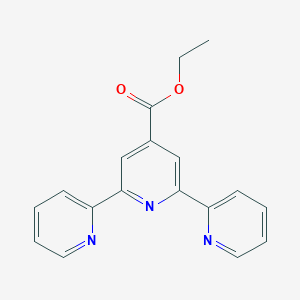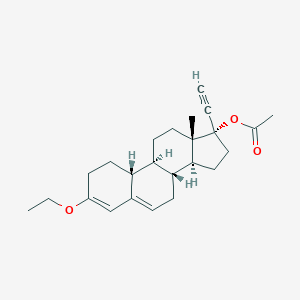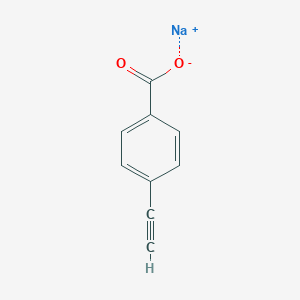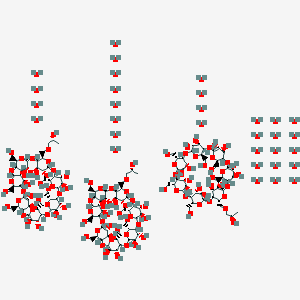
2,5-Dimercapto-1,3,4-thiadiazole dilithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimercapto-1,3,4-thiadiazole dilithium salt is a chemical compound that features a thiadiazole ring with two thiolate groups and two lithium ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimercapto-1,3,4-thiadiazole dilithium salt typically involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in large reactors, and the product is purified using industrial-scale filtration and recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimercapto-1,3,4-thiadiazole dilithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The thiolate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimercapto-1,3,4-thiadiazole dilithium salt has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the treatment of metal-polluted water and as a component in the synthesis of advanced materials .
Mecanismo De Acción
The mechanism of action of 2,5-Dimercapto-1,3,4-thiadiazole dilithium salt involves its ability to form stable complexes with metal ions. The thiolate groups act as strong nucleophiles, allowing the compound to interact with various molecular targets. This interaction can lead to the inhibition of metal-dependent enzymes and the disruption of metal ion homeostasis in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,4-Thiadiazole-2,5-dithiol
- 1,3,4-Thiadiazole-2,5-dithiolate dipotassium salt
- 2-Amino-1,3,4-thiadiazole
Uniqueness
2,5-Dimercapto-1,3,4-thiadiazole dilithium salt is unique due to the presence of lithium ions, which enhance its reactivity and stability compared to other similar compounds.
Propiedades
Número CAS |
140481-31-8 |
|---|---|
Fórmula molecular |
C2Li2N2S3 |
Peso molecular |
162.2 g/mol |
Nombre IUPAC |
dilithium;1,3,4-thiadiazole-2,5-dithiolate |
InChI |
InChI=1S/C2H2N2S3.2Li/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |
Clave InChI |
XPODQBCMBLGPHE-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].C1(=NN=C(S1)[S-])[S-] |
SMILES canónico |
[Li+].[Li+].C1(=NN=C(S1)[S-])[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


